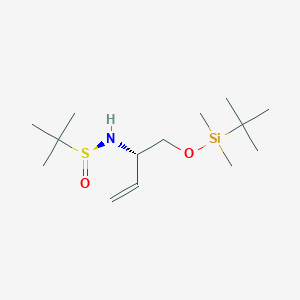

(S)-N-((S)-1-((tert-Butyldimethylsilyl)oxy)but-3-en-2-yl)-2-methylpropane-2-sulfinamide

Description

This compound is a chiral sulfinamide derivative featuring a tert-butyldimethylsilyl (TBS) protecting group and a but-3-en-2-yl substituent. Sulfinamides are widely utilized in asymmetric synthesis as chiral auxiliaries or ligands due to their ability to induce stereoselectivity . The TBS group enhances steric bulk and protects hydroxyl intermediates during multi-step syntheses.

Properties

IUPAC Name |

(S)-N-[(2S)-1-[tert-butyl(dimethyl)silyl]oxybut-3-en-2-yl]-2-methylpropane-2-sulfinamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H31NO2SSi/c1-10-12(15-18(16)13(2,3)4)11-17-19(8,9)14(5,6)7/h10,12,15H,1,11H2,2-9H3/t12-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYWXLNZTROQRSS-SGTLLEGYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC(C=C)NS(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)OC[C@H](C=C)N[S@@](=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H31NO2SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80744455 | |

| Record name | N-[(2S)-1-{[tert-Butyl(dimethyl)silyl]oxy}but-3-en-2-yl]-2-methylpropane-2-sulfinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80744455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926660-07-3 | |

| Record name | N-[(2S)-1-{[tert-Butyl(dimethyl)silyl]oxy}but-3-en-2-yl]-2-methylpropane-2-sulfinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80744455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(S)-N-((S)-1-((tert-Butyldimethylsilyl)oxy)but-3-en-2-yl)-2-methylpropane-2-sulfinamide, with the CAS number 926660-07-3, is a sulfinamide compound notable for its potential biological activities. The molecular formula is and it has a molecular weight of 305.55 g/mol . This compound is of particular interest in medicinal chemistry due to its structural features that may influence biological interactions.

Table 1: Antimicrobial Activity of Sulfinamides

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | < 1 μg/mL |

| Compound B | K. pneumoniae | < 0.25 μg/mL |

| (S)-N... | Potentially similar | TBD |

The mechanism by which sulfinamides exert their antibacterial effects typically involves inhibition of bacterial enzymes involved in cell wall synthesis or disruption of metabolic pathways. This inhibition can lead to cell lysis and death, particularly in bacteria that are dependent on these pathways for growth and replication.

Case Studies and Research Findings

- Study on Structural Analogues : Research has indicated that modifications to the sulfinamide structure can significantly impact biological activity. For instance, changes in the side chains or the presence of silyl groups can enhance solubility and bioavailability, which are crucial for therapeutic efficacy .

- Inhibition Studies : In vitro studies have shown that certain sulfinamide derivatives can inhibit β-lactamases, enzymes that confer resistance to β-lactam antibiotics. This suggests that (S)-N... may also possess similar inhibitory capabilities, making it a candidate for further investigation in combination therapies against resistant bacterial strains .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of (S)-N... is essential for evaluating its potential as a therapeutic agent. Preliminary data suggest that compounds with similar structures exhibit favorable absorption and distribution characteristics, although detailed pharmacokinetic profiles for this specific compound are still needed.

Table 2: Pharmacokinetic Properties of Sulfinamides

| Property | Value |

|---|---|

| Absorption | High |

| Bioavailability | TBD |

| Metabolism | Hepatic |

| Excretion | Renal |

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula . Its structure features a sulfinamide functional group, which is known for its reactivity and utility in organic transformations. The tert-butyldimethylsilyl (TBDMS) group serves as a protecting group for hydroxyl functionalities, enhancing the compound's stability during synthesis.

Organic Synthesis Applications

1.1. Protecting Group in Synthesis

The TBDMS group is widely utilized in organic synthesis as a protecting group for alcohols. It provides stability under basic conditions while allowing for selective deprotection under acidic conditions. This enables chemists to manipulate complex molecules without undesired reactions occurring at alcohol sites .

1.2. Synthesis of Bioactive Compounds

(S)-N-((S)-1-((tert-butyldimethylsilyl)oxy)but-3-en-2-yl)-2-methylpropane-2-sulfinamide has been employed as an intermediate in the synthesis of various bioactive compounds, including pharmaceuticals and agrochemicals. For instance, it plays a role in the synthesis of specific pyrazole derivatives that exhibit anti-inflammatory properties .

Medicinal Chemistry Applications

2.1. Anticancer Research

Recent studies have highlighted the potential of sulfinamide derivatives in anticancer therapies. The unique structural features of this compound allow for modifications that can enhance cytotoxicity against cancer cells. Researchers are exploring its efficacy against various cancer lines, focusing on optimizing its structure to improve selectivity and reduce side effects .

Case Study: Synthesis of Anticancer Agents

A study demonstrated that derivatives of this compound could be synthesized to create potent inhibitors of cancer cell proliferation, showcasing the versatility of sulfinamides in drug design .

2.2. Antimicrobial Activity

The compound also shows promise in antimicrobial applications. Its derivatives have been tested against a range of bacterial strains, revealing significant antibacterial activity, particularly against Gram-positive bacteria. This opens avenues for developing new antibiotics based on its structure .

Material Science Applications

3.1. Polymer Chemistry

In polymer science, this compound is used in the synthesis of functionalized polymers. The TBDMS group allows for controlled polymerization processes, leading to materials with tailored properties suitable for various applications, including coatings and adhesives .

Data Table: Comparison of Polymer Properties

| Polymer Type | Functional Group | Application Area |

|---|---|---|

| TBDMS-functionalized | Sulfinamide | Coatings |

| TBDMS-functionalized | Alcohol | Adhesives |

Comparison with Similar Compounds

Structural Analog: N-((S)-2-((tert-Butyldimethylsilyl)oxy)-1-(6-ethoxypyridin-3-yl)ethyl)-2-methylpropane-2-sulfinamide

Key Differences :

Bromopyridine-Containing Sulfinamides

Examples :

Comparison :

- Substituents : Bromine atoms and fluorophenyl groups enhance electrophilicity, making these analogs suitable for cross-coupling reactions.

- Synthesis : CuSO4 is used as a catalyst in DCM , while DMF and low-temperature conditions (-78°C) are employed for more complex derivatives .

- Applications : Bromine substituents enable further functionalization (e.g., Suzuki-Miyaura coupling), unlike the alkenyl or ethoxypyridinyl groups in the target and its analog.

Benzamide and Triazole Derivatives

Examples :

- (S)-N-(2-((1-amino-1-oxo-3-phenylpropan-2-yl)amino)-2-oxoethyl)-3-(benzyl(pyridin-2-ylmethyl)amino)propanamide

- (S)-N-(2-((1-amino-1-oxo-3-phenylpropan-2-yl)amino)-2-oxoethyl)-4-(4-((dibenzylamino)methyl)-1H-1,2,3-triazol-1-yl)benzamide

Comparison :

- Backbone Complexity : These compounds feature extended peptide-like backbones and triazole rings, diverging from the simpler sulfinamide-TBS structure.

- Synthesis : CuI and Na ascorbate catalyze "click chemistry" for triazole formation , contrasting with the TBS-protected sulfinamides’ reliance on SN2 or condensation reactions.

Data Table: Comparative Analysis

Research Findings and Implications

- Steric and Electronic Effects : The TBS group universally enhances steric hindrance, but substituents like pyridine or bromine dictate reactivity. Alkenyl groups (target compound) may offer versatility in cycloaddition or oxidation reactions.

- Applications : Brominated analogs are preferable for further functionalization, while the target compound’s alkenyl group could be optimized for asymmetric catalysis or medicinal chemistry.

Preparation Methods

Preparation of Sulfinimine Intermediate

- The key intermediate sulfinimine is synthesized by condensation of an aldehyde with (S)-2-methylpropane-2-sulfinamide in the presence of titanium(IV) ethoxide as a Lewis acid catalyst under inert atmosphere (argon or nitrogen).

- The reaction is typically performed in anhydrous solvents such as toluene or dichloromethane at room temperature or slightly elevated temperatures.

- The sulfinimine formation proceeds with high stereoselectivity, setting the stage for subsequent nucleophilic addition.

| Reagents | Amounts | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|---|

| Aldehyde (e.g., (S)-2-((tert-butyldimethylsilyl)oxy)propanal) | 1 equiv | Toluene or DCM | RT | Several hours | Under inert atmosphere |

| (S)-2-methylpropane-2-sulfinamide | 1.05 equiv | Titanium(IV) ethoxide catalyst |

Diastereoselective Addition of Grignard Reagent

- The sulfinimine intermediate undergoes nucleophilic addition with allylmagnesium bromide or similar Grignard reagents.

- The reaction is carried out at low temperatures (−78 °C) in dry ether solvents to maximize stereocontrol and minimize side reactions.

- After addition, the reaction mixture is quenched carefully, typically with aqueous ammonium chloride or similar quenching agents.

| Reagents | Amounts | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|---|

| Sulfinimine intermediate | 1 equiv | Toluene or Et2O | −78 °C | 2 h | Slow addition of Grignard |

| Allylmagnesium bromide | 1.5 equiv | 1.0 M solution in Et2O | |||

| Quenching agent | Excess | Water or NH4Cl solution | RT | To terminate reaction |

Protection of the Hydroxyl Group with TBDMS

- The resultant amino alcohol is protected by reaction with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

- The reaction is performed in dichloromethane at 0 °C to room temperature.

- Workup involves aqueous washes and purification by silica gel chromatography.

| Reagents | Amounts | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|---|

| Amino alcohol | 1 equiv | DCM | 0 °C to RT | Overnight | Under inert atmosphere |

| TBDMS chloride | 1.1 equiv | Protects hydroxyl group | |||

| Triethylamine | 1.2 equiv | Base to scavenge HCl | |||

| 4-(Dimethylamino)pyridine | 5 mol % | Catalyst |

Representative Reaction Scheme

$$

\text{(S)-2-methylpropane-2-sulfinamide} + \text{(S)-2-((tert-butyldimethylsilyl)oxy)propanal} \xrightarrow[\text{Ti(OEt)_4}]{\text{Toluene, RT}} \text{Sulfinimine intermediate}

$$

$$

\text{Sulfinimine intermediate} + \text{Allylmagnesium bromide} \xrightarrow[-78^\circ C]{\text{Et}_2\text{O}} \text{Amino alcohol}

$$

$$

\text{Amino alcohol} + \text{TBDMSCl} \xrightarrow[\text{Et}_3\text{N}, \text{DMAP}]{\text{DCM}, 0^\circ C \to RT} \text{(S)-N-((S)-1-((tert-Butyldimethylsilyl)oxy)but-3-en-2-yl)-2-methylpropane-2-sulfinamide}

$$

Analytical Data and Purity Confirmation

- The final compound is characterized by NMR spectroscopy (¹H, ¹³C), confirming the TBDMS protection and sulfinamide stereochemistry.

- Typical NMR signals include tert-butyl singlets (~0.85 ppm), methyl groups on sulfinamide (~1.2–1.3 ppm), and vinyl protons (~5–6 ppm).

- High-resolution mass spectrometry (HRMS) verifies molecular weight (305.55 g/mol).

- Optical rotation measurements confirm enantiomeric purity.

- Purification is typically achieved by flash chromatography on silica gel using mixtures of dichloromethane and methanol.

Summary Table of Key Preparation Steps

| Step | Reagents/Conditions | Purpose | Key Notes |

|---|---|---|---|

| Sulfinimine formation | Aldehyde + (S)-sulfinamide + Ti(OEt)₄, inert atmosphere, RT | Formation of chiral sulfinimine | Sets stereochemistry |

| Grignard addition | Allylmagnesium bromide, −78 °C, dry Et₂O | Diastereoselective nucleophilic addition | Controls stereochemistry |

| TBDMS protection | TBDMSCl, triethylamine, DMAP, DCM, 0 °C to RT | Protects hydroxyl group | Enables further synthetic steps |

| Purification | Silica gel chromatography, 5% MeOH in DCM | Isolates pure product | Ensures high purity and yield |

Research Findings and Literature Support

- The use of (S)-2-methylpropane-2-sulfinamide as a chiral auxiliary is well documented for asymmetric synthesis, providing excellent stereocontrol in nucleophilic additions to sulfinimines.

- The TBDMS group is a standard protecting group for alcohols, stable under a variety of reaction conditions and easily removed when necessary.

- The low-temperature Grignard addition step is critical for achieving high diastereoselectivity and yield.

- Reaction conditions such as inert atmosphere, dry solvents, and controlled temperature are essential to minimize side reactions and racemization.

- These methods have been reported in peer-reviewed journals and patent literature, demonstrating reproducibility and scalability for synthetic applications.

Q & A

Q. What are the challenges in scaling synthesis while maintaining stereochemical fidelity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.